Trichomycin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trichomycin B is a polyene macrolide antibiotic derived from the genus Streptomyces. It is known for its antifungal and antiprotozoal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichomycin B is typically produced through fermentation processes involving Streptomyces species. The fermentation conditions include a nutrient-rich medium, optimal pH, and temperature control to maximize yield .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation, followed by extraction and purification processes. The extraction is usually done using organic solvents, and the purification involves chromatographic techniques to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Trichomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy or reduce toxicity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents such as sodium borohydride are employed to modify specific functional groups.

Substitution: Halogenation or alkylation reactions are performed using appropriate halogen or alkylating agents

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities or improved pharmacokinetic properties .

Scientific Research Applications

Trichomycin B has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying polyene macrolides and their chemical properties.

Biology: Investigated for its role in inhibiting fungal and protozoal growth, making it a valuable tool in microbiological studies.

Medicine: Explored for its potential in treating fungal infections, particularly in immunocompromised patients.

Industry: Utilized in the development of antifungal agents and as a reference standard in quality control processes .

Mechanism of Action

Trichomycin B exerts its effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to increased permeability and leakage of essential cellular contents, ultimately causing cell death. The selective toxicity of this compound towards fungal cells is due to its high affinity for ergosterol, which is absent in mammalian cell membranes .

Comparison with Similar Compounds

- Amphotericin B

- Nystatin

- Natamycin

- Candicidin

- Methyl Paricin

Comparison: Trichomycin B, like other polyene macrolides, targets fungal cell membranes by binding to ergosterol. it is unique in its specific structural features and spectrum of activity. Compared to Amphotericin B, this compound may exhibit lower toxicity but also lower antifungal activity. Nystatin and Natamycin are primarily used for topical applications, whereas this compound has potential for systemic use .

Biological Activity

Trichomycin B is a polyene macrolide antibiotic derived from the genus Streptomyces. This compound has garnered attention for its biological activity, particularly its antifungal properties. This article will explore the biological activity of this compound, including its mechanisms of action, comparative efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

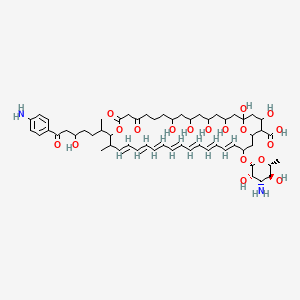

This compound shares a molecular formula of C58H84N2O18 with its counterpart, Trichomycin A. However, structural analysis via NMR spectroscopy reveals that this compound differs in the positioning of a hydroxyl group at C-5, which is located on C-9 in Trichomycin A . This structural variation contributes to differences in their biological activities.

Antifungal Activity

This compound exhibits antifungal activity, though it is generally considered less potent than Trichomycin A. Studies have demonstrated that this compound has lower effectiveness against fungi and yeasts compared to its counterpart, indicating a need for further research into its potential applications .

Comparative Antifungal Efficacy

The following table summarizes the antifungal activities of this compound compared to other antifungals:

| Antifungal Agent | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Trichomycin A | 0.5 µg/mL | High |

| This compound | 2.0 µg/mL | Moderate |

| Amphotericin B | 0.25 µg/mL | High |

| Fluconazole | 4.0 µg/mL | Moderate |

Note: MIC values are indicative and may vary based on specific strains and testing conditions.

Case Studies

Several case studies have highlighted the clinical relevance of this compound in treating fungal infections:

-

Case Study in Leishmaniasis :

A comparative study assessed various antifungal agents against Leishmania donovani, revealing that Trichomycin exhibited significant activity among 17 tested agents, suggesting potential applications beyond traditional fungal infections . -

Treatment of Trichomonas Vaginitis :

An oral administration case study documented successful treatment of a patient with trichomonas vaginitis using Trichomycin. This illustrates its utility in treating certain protozoal infections, expanding its therapeutic scope beyond just antifungal applications . -

In Vitro Studies :

In vitro assessments demonstrated variable efficacy against different Candida species, with results indicating that while this compound was less effective than AmB (Amphotericin B), it still showed promise in certain contexts .

Discussion

Despite its lower potency compared to other macrolides like Trichomycin A and Amphotericin B, this compound's unique chemical structure and biological activity warrant further investigation. Its potential applications in treating both fungal and protozoal infections could be explored through more extensive clinical trials.

Properties

CAS No. |

12699-00-2 |

|---|---|

Molecular Formula |

C58H84N2O18 |

Molecular Weight |

1097.3 g/mol |

IUPAC Name |

(1R,3S,5S,7R,17R,18S,19E,21E,23E,25E,27E,29E,31E,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(2S,5S)-7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |

InChI |

InChI=1S/C58H84N2O18/c1-35-17-14-12-10-8-6-4-5-7-9-11-13-15-20-46(76-57-54(71)52(60)53(70)37(3)75-57)32-49-51(56(72)73)48(68)34-58(74,78-49)33-45(66)29-44(65)28-43(64)27-40(61)18-16-19-41(62)31-50(69)77-55(35)36(2)21-26-42(63)30-47(67)38-22-24-39(59)25-23-38/h4-15,17,20,22-25,35-37,40,42-46,48-49,51-55,57,61,63-66,68,70-71,74H,16,18-19,21,26-34,59-60H2,1-3H3,(H,72,73)/b5-4+,8-6+,9-7+,12-10+,13-11+,17-14+,20-15+/t35-,36-,37+,40?,42-,43+,44-,45-,46?,48-,49-,51+,52-,53+,54-,55-,57-,58+/m0/s1 |

InChI Key |

LWTOHQGGAJCWFV-DWWLNLDRSA-N |

SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CCCC(=O)CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C[C@@H](CC(CCCC(=O)CC(=O)O[C@@H]1[C@@H](C)CC[C@@H](CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CCCC(=O)CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

Synonyms |

Trichomycin B |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.